N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
CAS No.: 931965-29-6
Cat. No.: VC6015830
Molecular Formula: C32H36N4O6S
Molecular Weight: 604.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931965-29-6 |
|---|---|
| Molecular Formula | C32H36N4O6S |
| Molecular Weight | 604.72 |
| IUPAC Name | N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38) |
| Standard InChI Key | CYMNWXLFFDXKNI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₃₂H₃₆N₄O₆S) features a thieno[3,2-d]pyrimidine scaffold fused with a cyclohexanecarboxamide group and a 2,3-dimethoxybenzyl-substituted side chain. Key structural attributes include:
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Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for its planar geometry and π-π stacking capabilities .
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Cyclohexanecarboxamide moiety: Enhances solubility and modulates steric interactions with biological targets.
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N-Benzyl and dimethoxybenzyl groups: Contribute to hydrophobic interactions and potential selectivity in target binding.
The IUPAC name, N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide, reflects these structural components.
Physicochemical Data
Table 1 summarizes critical physicochemical properties derived from experimental and computational analyses :
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₆N₄O₆S |
| Molecular Weight | 604.72 g/mol |
| XLogP3-AA | 4.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 138 Ų |
| Solubility | Not experimentally determined |
The compound’s moderate lipophilicity (XLogP3-AA = 4.2) suggests favorable membrane permeability, though solubility data remain a gap in current research .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined below:
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Thieno[3,2-d]pyrimidine Core Formation: Condensation of 2-aminothiophene-3-carboxylate with urea derivatives under acidic conditions.
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Side Chain Introduction: Alkylation at the N1 position using 2-chloroacetamide derivatives, followed by coupling with 2,3-dimethoxybenzylamine.
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Cyclohexanecarboxamide Attachment: Mitsunobu reaction to link the cyclohexanecarboxamide group to the thienopyrimidine scaffold.
Key challenges include controlling regioselectivity during alkylation and minimizing racemization during carboxamide formation.
Research Gaps and Future Directions
Preclinical Validation
Critical next steps include:
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In Vitro Profiling: Screening against kinase panels to identify primary targets.
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ADMET Studies: Evaluating pharmacokinetics, toxicity, and metabolic stability.
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Xenograft Models: Testing efficacy in murine cancer models, particularly for malignancies dependent on transcriptional dysregulation (e.g., MYC-driven cancers).
Structural Diversification
Future synthesis efforts should explore:
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Heterocyclic Replacements: Substituting the thiophene ring with pyrrole or furan to modulate electronic properties.
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Prodrug Strategies: Incorporating ester or phosphate groups to enhance aqueous solubility.
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